3-Aminopiperidine dihydrochloride
CAS No.: 138060-07-8
Cat. No.: VC21091862
Molecular Formula: C5H14Cl2N2
Molecular Weight: 173.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138060-07-8 |
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Molecular Formula | C5H14Cl2N2 |
Molecular Weight | 173.08 g/mol |
IUPAC Name | piperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H |
Standard InChI Key | GGPNYXIOFZLNKW-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)N.Cl.Cl |
Canonical SMILES | C1CC(CNC1)N.Cl.Cl |
Introduction
Chemical Properties and Structure
3-Aminopiperidine dihydrochloride is a piperidine derivative characterized by an amino group at the 3-position of the piperidine ring, stabilized as a dihydrochloride salt. Its chemical structure comprises a six-membered heterocyclic ring containing nitrogen, with an amino group attached at the 3-position.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
Property | Value |
---|---|
Chemical Formula | C5H14Cl2N2 |
Molecular Weight | 173.08 g/mol |
CAS Number | 138060-07-8 |
Appearance | Off-white to beige powder |
Melting Point | 230°C (decomposition) |
Solubility | Sparingly soluble in methanol, slightly soluble in water |
Sensitivity | Hygroscopic |
Water Solubility | Partly miscible |
This compound contains a piperidine ring with an amine substituent at the 3-position, forming a dihydrochloride salt with two chloride counter-ions stabilizing both the ring nitrogen and the amine group . The structure creates a compound with unique chemical reactivity, particularly suitable for pharmaceutical applications.
Synonyms and Nomenclature
The compound is known by various chemical names and synonyms in scientific literature:
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Piperidin-3-amine dihydrochloride
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3-Aminopiperidine dihydrochloride
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3-Piperidinamine dihydrochloride
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Piperidin-3-ylamine dihydrochloride
Stereochemistry and Enantiomers
3-Aminopiperidine dihydrochloride exhibits chirality at the 3-position carbon atom, resulting in two distinct enantiomers: (R)-3-aminopiperidine dihydrochloride and (S)-3-aminopiperidine dihydrochloride. The stereochemistry is particularly important for pharmaceutical applications, as enantiomers often display different biological activities.
R-Enantiomer
The (R)-(-)-3-aminopiperidine dihydrochloride (CAS: varies by source) is particularly valuable in pharmaceutical synthesis and research applications. This enantiomer serves as a key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors and other pharmaceutically active compounds .
S-Enantiomer
The (S)-(+)-3-aminopiperidine dihydrochloride (CAS: 334618-07-4) also demonstrates significant utility in pharmaceutical research and organic synthesis. This enantiomer possesses distinct chemical properties that make it valuable for specific applications in drug development and material science .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 3-aminopiperidine dihydrochloride, with special emphasis on stereoselective methods to obtain enantiomerically pure compounds.
Synthesis from Racemic Precursors
One established method involves the resolution of racemic 3-piperidine amide using chiral acids:
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Reaction of D-mandelic acid with racemic 3-piperidine amide in organic solvents (methyl tert-butyl ether and isopropanol) at 70°C for 6 hours.
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Cooling to 20°C, resulting in precipitation of the (R)-3-piperidine amide D-mandelic acid organic salt.
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Further processing to obtain (R)-3-aminopiperidine dihydrochloride .
The specific reaction conditions for this method are detailed below:
Reagent/Condition | Specification |
---|---|
Temperature | 30-80°C |
Reaction Time | 5-12 hours |
Solvents | Methyl tert-butyl ether, isopropanol |
Resolving Agent | D-mandelic acid |
Yield | Approximately 42% |
Synthesis Using Lithium Aluminum Hydride Reduction
Another significant synthetic approach involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride:
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Mixing 1.0-2.5 equivalents of lithium aluminum hydride in tetrahydrofuran with (R)-3-aminopiperidin-2-one hydrochloride.
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Initial reaction at 10-45°C followed by heating at 45-70°C.
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Treatment with concentrated hydrochloric acid to form the dihydrochloride salt .
This method is particularly suitable for large-scale synthesis:
Parameter | Value |
---|---|
LiAlH4 Equivalents | 1.5-2.0 (optimally 1.6) |
Initial Temperature | 35°C |
Secondary Heating | 55-65°C |
Solvent | Tetrahydrofuran |
Scale | Kilogram scale possible |
Alternative Synthetic Routes
Additional synthetic pathways include:
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Conversion from D-ornithine hydrochloride through methyl ester formation and cyclization.
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Hydrogenation of t-butyl pyridine-3-ylcarbamate using palladium carbon catalyst.
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Deprotection of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate via hydrogenation .
The hydrogenation method offers particularly high yields:
Reagent/Condition | Specification |
---|---|
Catalyst | Palladium carbon (5%) |
Hydrogen Pressure | 0.6 MPa |
Temperature | 65°C |
Reaction Time | 12 hours |
Yield | Up to 73.8% |
Applications
3-Aminopiperidine dihydrochloride demonstrates remarkable versatility in numerous scientific and industrial applications, particularly in pharmaceutical development.
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals:
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Key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.
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Intermediate in the development of drugs targeting neurological disorders.
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Component in the synthesis of compounds with reduced phototoxic risk.
The chiral nature of the compound is particularly important in pharmaceutical applications, as the biological activity often depends on the specific enantiomer used.
Organic Synthesis Applications
In organic chemistry, 3-aminopiperidine dihydrochloride functions as:
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Reactant for N-arylation of heterocyclic diamines.
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Building block for creating complex nitrogen-containing molecules.
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Precursor for peptide analogues with selective biological activities.
Research and Biochemical Applications
The compound holds significant value in various research contexts:
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Investigation of neurotransmitter systems and receptor interactions.
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Studies of enzyme kinetics and protein binding mechanisms.
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Development of biochemical assays for drug discovery.
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Exploration of structure-activity relationships in drug development .
Material Science Applications
Emerging applications include:
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Development of specialized polymers with unique properties.
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Creation of novel coating materials.
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Design of materials requiring specific chemical functionalities .
Physical and Chemical Characteristics
Beyond the basic properties, 3-aminopiperidine dihydrochloride demonstrates several important physical and chemical characteristics relevant to its handling and application.
Reactivity Profile
The reactivity of 3-aminopiperidine dihydrochloride is primarily determined by:
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The nucleophilic secondary amine in the piperidine ring.
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The primary amine group at the 3-position.
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The acid-base properties of both nitrogen centers.
These features make it particularly suitable for coupling reactions, N-derivatization, and other transformations commonly employed in pharmaceutical synthesis .
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